molecular formula C14H18BrNO2 B2521949 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326844-45-4

7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2521949
CAS No.: 1326844-45-4
M. Wt: 312.207
InChI Key: VSTUTACITWCLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: is a synthetic organic compound belonging to the benzoxazepine family. This compound is characterized by a bromine atom at the 7th position, a pentyl group at the 4th position, and a dihydro-1,4-benzoxazepin-3(2H)-one core structure. Benzoxazepines are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the following steps:

    Formation of the Benzoxazepine Core: The core structure can be synthesized through a cyclization reaction involving an appropriate ortho-aminophenol and a suitable carbonyl compound.

    Alkylation: The pentyl group can be introduced via an alkylation reaction using a suitable alkyl halide, such as pentyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions may yield dihydro or tetrahydro derivatives.

    Substitution: The bromine atom at the 7th position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Oxo derivatives of the benzoxazepine core.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: A variety of substituted benzoxazepines with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Similar structure with a chlorine atom instead of bromine.

    7-methyl-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Similar structure with a methyl group instead of bromine.

    4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Lacks the halogen substitution at the 7th position.

Uniqueness

The presence of the bromine atom at the 7th position in 7-bromo-4-pentyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one imparts unique chemical and biological properties compared to its analogs. Bromine’s electronegativity and size can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles.

Properties

IUPAC Name

7-bromo-4-pentyl-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-2-3-4-7-16-9-11-8-12(15)5-6-13(11)18-10-14(16)17/h5-6,8H,2-4,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTUTACITWCLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CC2=C(C=CC(=C2)Br)OCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.